delta-Selinene

Beschreibung

Overview of Sesquiterpene Chemistry and Biological Significance

Sesquiterpenes are a major class of terpenoids, which are natural products derived from three isoprene (B109036) units, resulting in a 15-carbon (C15) skeleton. numberanalytics.comscielo.br These compounds exhibit immense structural diversity, with over 300 known sesquiterpene skeletons that can be acyclic or contain various ring systems. numberanalytics.com The biosynthesis of all terpenoids, including sesquiterpenes, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). scielo.br The head-to-tail condensation of two IPP units with one DMAPP unit yields the C15 intermediate, farnesyl diphosphate (B83284) (FPP), which is the direct precursor to the vast array of sesquiterpene structures. scielo.brgenome.jp

Biologically, sesquiterpenes play crucial roles in the plant kingdom. numberanalytics.com They are significant components of plant defenses against pathogens and pests, acting as antimicrobial and insecticidal agents. numberanalytics.commdpi.com Furthermore, they are involved in plant stress responses and can function as signaling molecules in ecological interactions. numberanalytics.comnih.gov For centuries, sesquiterpene-rich essential oils have been utilized in traditional medicine, fragrances, and flavorings. numberanalytics.comscielo.br Their diverse biological activities, including anti-inflammatory and cytotoxic properties, make them a subject of intense research in pharmacology and medicine. mdpi.comcymitquimica.com

Positioning of Delta-Selinene within Terpenoid Research

This compound belongs to the selinene group of isomeric sesquiterpenes, which are characterized by a eudesmane-type bicyclic carbon skeleton. foodb.cawikipedia.org Within the vast landscape of terpenoid research, this compound is notable for several reasons. It is a key product of certain sesquiterpene synthases, which are often "multi-product" enzymes capable of producing a complex mixture of compounds from a single FPP substrate. mpg.denih.gov For instance, the this compound synthase from the grand fir (Abies grandis) is known to produce 34 different sesquiterpenes, with this compound being a principal product. nih.gov This enzymatic complexity makes this compound and its associated synthases important models for studying the evolution and mechanistic diversity of terpene cyclases. mpg.denih.gov Research into this compound also contributes to understanding plant defense mechanisms, as its production is often induced by biotic stress, such as fungal pathogens. oup.com

Historical Context of this compound Discovery and Early Research

The study of selinenes dates back to the early 20th century. Initial research focused on isolating and characterizing components of essential oils, particularly from celery seeds. In 1923, Ruzicka and Stoll made significant contributions to understanding the chemistry of selinene and its related alcohols. wikipedia.org Early work was primarily centered on structural elucidation, which was challenging given the technology of the time. The selinenes, including alpha-, beta-, gamma-, and delta-isomers, were identified as closely related compounds with the same molecular formula (C15H24) but differing in the position of their double bonds. wikipedia.org The isolation and characterization of this compound synthase from grand fir in the late 1990s marked a significant milestone, providing genetic and biochemical insights into its formation and its role within the complex oleoresin mixture produced by the tree as a defense mechanism. nih.govwikipedia.org

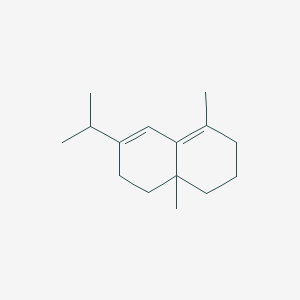

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,8a-dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGYMPQCXPVQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(CCC2(CCC1)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334332 | |

| Record name | (±)-delta-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-14-3 | |

| Record name | (±)-delta-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Delta Selinene

Precursor Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways to Farnesyl Diphosphate (B83284) (FDP)

The journey to delta-selinene begins with the synthesis of its fundamental C15 precursor, Farnesyl Diphosphate (FDP). In plants and other organisms, two distinct pathways are responsible for producing the universal five-carbon (C5) isoprenoid building blocks, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). escholarship.orgbioone.org These are the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.

The MVA pathway, typically located in the cytosol, is a well-established route for isoprenoid biosynthesis in eukaryotes, archaea, and some bacteria. bioone.orgnih.gov It begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. rsc.org Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP. bioone.org

In contrast, the MEP pathway, found in most bacteria, cyanobacteria, and the plastids of plants, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. escholarship.orgbioone.org A seven-step enzymatic process converts these central metabolites into IPP and DMAPP. bioone.org

While both pathways produce IPP and DMAPP, they are spatially separated within the plant cell. The cytosolic MVA pathway is generally responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), whereas the plastidial MEP pathway provides the building blocks for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). escholarship.orgbioone.org

Once IPP and DMAPP are formed, prenyl diphosphate synthases catalyze their condensation. A farnesyl diphosphate synthase joins two molecules of IPP with one molecule of DMAPP to create the C15 molecule FDP, the immediate and crucial precursor for all sesquiterpenes, including this compound. escholarship.orgwikipedia.orgresearchgate.net

Table 1: Key Enzymes of the MVA and MEP Pathways

| Pathway | Key Enzyme | Reaction | Cellular Location (Plants) |

|---|---|---|---|

| MVA Pathway | HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate. rsc.org | Cytosol/ER bioone.org |

| Mevalonate kinase (MK) | Phosphorylates mevalonate. bioone.org | Cytosol/ER bioone.org | |

| Phosphomevalonate kinase (PMK) | Phosphorylates phosphomevalonate. bioone.org | Cytosol/ER bioone.org | |

| Mevalonate diphosphate decarboxylase (MVD) | Converts mevalonate diphosphate to IPP. bioone.org | Cytosol/ER bioone.org | |

| MEP Pathway | DXP synthase (DXS) | Condenses pyruvate and glyceraldehyde-3-phosphate. bioone.org | Plastids bioone.org |

| DXP reductoisomerase (DXR) | Reduces and isomerizes DXP. | Plastids bioone.org | |

| HMBPP synthase (HDS/IspG) | Converts MEcPP to HMBPP. bioone.org | Plastids bioone.org |

This compound Synthase-Mediated Cyclization of Farnesyl Diphosphate

The defining step in the formation of this compound is the intricate cyclization of the linear FDP molecule, a reaction catalyzed by the enzyme (+)-delta-selinene synthase (EC 4.2.3.76). smolecule.comwikipedia.org This enzyme belongs to the terpene synthase (TPS) family, which is known for generating immense structural diversity from a few common precursors. nih.gov

The catalytic process begins with the ionization of FDP, where the diphosphate group is removed, leading to the formation of a farnesyl carbocation. researchgate.netresearchgate.net This highly reactive intermediate is then guided through a series of complex intramolecular cyclizations and rearrangements within the enzyme's active site. For this compound synthase, the initial cyclization yields an enzyme-bound germacrene C intermediate, which is not released into the medium. wikipedia.orgexpasy.org Subsequent proton transfers and ring closures lead to the final bicyclic structure of (+)-delta-selinene before it is released from the enzyme. wikipedia.org

Research on this compound synthase isolated from grand fir (Abies grandis) has provided significant insights into its characteristics. The cDNA for this enzyme encodes a protein of 581 amino acid residues with a calculated molecular weight of 67.6 kDa. researchgate.netnih.gov A remarkable feature of many terpene synthases, including the this compound synthase from grand fir, is their ability to produce multiple products from a single substrate. While (+)-delta-selinene is the principal product, this specific enzyme was found to synthesize a total of 34 different sesquiterpenes. researchgate.netnih.gov

Table 2: Characteristics of this compound Synthase from Abies grandis

| Property | Finding | Source |

|---|---|---|

| Enzyme Name | (+)-delta-Selinene Synthase | wikipedia.orgresearchgate.net |

| Substrate | (2E,6E)-Farnesyl Diphosphate | wikipedia.orgnih.gov |

| Principal Product | (+)-delta-Selinene | researchgate.netnih.gov |

| Total Products | 34 sesquiterpenes | researchgate.netnih.gov |

| Deduced Protein Size | 581 amino acids | researchgate.netnih.gov |

| Deduced Molecular Weight | 67.6 kDa | researchgate.netnih.gov |

| Proposed Intermediate | Enzyme-bound Germacrene C | wikipedia.orgexpasy.org |

Stereochemical Considerations in this compound Biosynthesis

The biosynthesis of terpenes is a highly stereospecific process, and the formation of this compound is no exception. The enzyme (+)-delta-selinene synthase dictates the precise three-dimensional arrangement of the final molecule. This compound has several isomers, such as alpha-selinene (B1247522) and beta-selinene, which share the same molecular formula (C₁₅H₂₄) but differ in the position of their double bonds and the orientation of their methyl and isopropyl groups. smolecule.combenchchem.com

The enzymatic cyclization of FDP into (+)-delta-selinene involves a specific chair-boat conformational folding of the substrate within the active site. benchchem.com This precise folding ensures the correct orbital overlap for the ring-closing reactions, ultimately leading to the specific stereochemistry of the (+)-delta-selinene enantiomer. This is distinct from its mirror image, (-)-delta-selinene, which would arise from a different enzymatic process. benchchem.com The enzyme's active site acts as a template, controlling the carbocation cascade to yield a product with a defined stereochemical configuration. nih.gov

Table 3: Comparison of this compound Isomers

| Property | (+)-delta-Selinene | alpha-Selinene | beta-Selinene |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |

| Molar Mass | ~204.35 g/mol | ~204.35 g/mol | ~204.35 g/mol |

| Key Structural Difference | Bicyclic framework with specific double bond placement and stereochemistry. benchchem.com | Differs in double-bond position (C4–C5). benchchem.com | Differs in double-bond position (exocyclic). benchchem.com |

Interplay with Other Sesquiterpene Biosynthetic Pathways

The biosynthesis of this compound does not occur in isolation. It is part of a larger, interconnected network of sesquiterpene production, all stemming from the common precursor, FDP. wikipedia.orgnih.gov FDP represents a critical branch point in plant and microbial metabolism, from which thousands of different sesquiterpene structures can be generated. wikipedia.orgresearchgate.net This metabolic branching is primarily controlled by the diversity and specificity of the sesquiterpene synthase enzymes present in an organism.

Different sesquiterpene synthases compete for the same pool of FDP. nih.gov For example, in grand fir (Abies grandis), the this compound synthase coexists with other constitutive synthases, such as gamma-humulene (B13393129) synthase. researchgate.netnih.gov This latter enzyme, while sharing the same FDP substrate, produces a different array of products, with gamma-humulene as a major component, and is even more prolific, creating 52 different sesquiterpenes. researchgate.netnih.gov

This interplay highlights the evolutionary strategy of gene duplication and functional diversification within the terpene synthase family. scielo.br Minor changes in the amino acid sequence of a synthase's active site can dramatically alter the cyclization pathway, leading to a completely different product profile from the same FDP substrate. hebmu.edu.cn Therefore, the amount of this compound produced by an organism is dependent not only on the expression level of its specific synthase but also on the presence and activity of other competing sesquiterpene synthases. pnas.org

Enzymology and Molecular Biology of Delta Selinene Synthase

Characterization of Delta-Selinene Synthase Enzymes

Protein Structure and Domain Organization

This compound synthases, like other terpene synthases, typically possess a conserved structural architecture. They are generally classified as class I terpene synthases, characterized by a C-terminal catalytic domain that folds into an α-helical structure, forming a central cavity for substrate binding and catalysis. This catalytic domain often contains conserved aspartate-rich motifs, such as DDXXD and NSE/DTE, which are critical for coordinating divalent metal ions (e.g., Mg²⁺) necessary for substrate binding and the initiation of the catalytic cascade frontiersin.orgoup.comresearchgate.net. While the C-terminal domain is responsible for catalysis, some terpene synthases also feature an N-terminal domain, which can play roles in protein folding, stability, or even substrate binding, though its specific function can vary researchgate.netresearchgate.net. For instance, the this compound synthase from Abies grandis (grand fir) has been characterized, with its deduced amino acid sequence indicating a protein of 581 residues and a molecular weight of approximately 67.6 kDa nih.gov.

Amino Acid Sequence Homology and Phylogenetic Analysis

Amino acid sequence comparisons reveal that this compound synthases share homology with other terpene synthases, particularly sesquiterpene synthases from various plant species. Studies comparing this compound synthase from Abies grandis to other terpene synthases have shown varying degrees of similarity. For example, it exhibits 83% similarity and 65% identity to gamma-humulene (B13393129) synthase from the same species. When compared to monoterpene and diterpene synthases from Abies grandis, the similarity ranges from 65-67% and identity from 43-46%. Comparisons with terpene synthases from angiosperm species show lower similarity (52-56%) and identity (26-30%), although clustered regions of homology are still observed between gymnosperm and angiosperm enzymes oup.comnih.gov. Phylogenetic analyses place this compound synthases within broader terpene synthase families, often highlighting conserved motifs like RRX₈W and DDXXD, which are crucial for catalytic activity frontiersin.orgmdpi.comphcog.com.

Multiproduct Nature of this compound Synthase Catalysis

A notable characteristic of this compound synthases, and many other sesquiterpene synthases, is their capacity to act as multiproduct enzymes. Instead of producing a single specific sesquiterpene, they can catalyze the formation of a diverse array of sesquiterpene olefins from the common acyclic precursor, farnesyl diphosphate (B83284) (FPP) nih.govmpg.deiomcworld.comcore.ac.uk. The this compound synthase from Abies grandis, for instance, has been reported to produce over 30 different sesquiterpenes, with some studies indicating as many as 52 total sesquiterpenes nih.govmpg.deiomcworld.com. This extensive product diversity is thought to arise from the enzyme's active site accommodating multiple orientations of the FPP substrate, allowing for various cyclization pathways nih.govmpg.de. Directed mutagenesis studies targeting conserved motifs, such as the DDxxD motifs, have shown that altering these regions can simplify the product spectrum, producing fewer, often monocyclic, olefins, underscoring their role in product diversification nih.gov.

Gene Isolation, Cloning, and Expression Studies

cDNA Isolation and Heterologous Expression Systems (e.g., Escherichia coli)

The genes encoding this compound synthases have been successfully isolated and characterized using molecular biology techniques. A common strategy involves using similarity-based cloning or degenerate primers targeting conserved regions of known terpene synthase genes to identify and isolate the relevant cDNA from plant libraries nih.govresearchgate.net. For example, cDNA species encoding this compound synthase were isolated from a stem cDNA library of Abies grandis nih.gov. Once isolated, these cDNAs are typically cloned into expression vectors, such as those designed for Escherichia coli, to enable heterologous expression frontiersin.orgnih.govresearchgate.netwikipedia.orgashs.org. This process allows for the production of recombinant this compound synthase protein in a controlled laboratory environment, facilitating detailed biochemical characterization and functional analysis. The expressed enzymes are then assayed using FPP as a substrate to confirm their catalytic activity and identify the sesquiterpene products formed nih.govwikipedia.org.

Molecular Mechanisms of Catalytic Action

The catalytic mechanism of this compound synthase involves the cyclization of farnesyl diphosphate (FPP). The process is initiated by the removal of the diphosphate group, often facilitated by divalent metal ions like Mg²⁺ coordinated by conserved aspartate-rich motifs (DDXXD) within the enzyme's active site frontiersin.orgresearchgate.net. This generates a highly reactive allylic carbocation intermediate. The specific structure and electronic properties of the active site pocket then guide the subsequent cyclization, rearrangement, and deprotonation steps, ultimately leading to the formation of this compound and potentially other sesquiterpene products mpg.deiomcworld.comresearchgate.net. The multiproduct nature of this compound synthase suggests that multiple reaction pathways or substrate orientations are permissible within its active site. Mutagenesis studies have implicated specific amino acid residues, such as those within or near the DDxxD motifs, in influencing the enzyme's kinetic properties and product profile, indicating that these residues play a role in controlling the cascade of reactions nih.govmpg.de. For instance, mutations in the DDxxD motifs have been shown to reduce catalytic efficiency (kcat) and simplify the product spectrum nih.gov.

Natural Occurrence and Distribution of Delta Selinene in Biological Systems

Identification in Plant Species and Genera

Delta-selinene has been identified in a diverse range of plant species across different families. It is recognized as a significant volatile compound in many aromatic and medicinal plants.

Table 1: Plant Species and Genera Containing this compound

| Family | Genus | Species | Common Name |

| Apiaceae | Apium | Apium graveolens | Celery cymitquimica.comneist.res.in |

| Daucus | Daucus carota | Carrot cymitquimica.comsmolecule.com | |

| Ferulago | Ferulago macrocarpa | ||

| Ligusticopsis | Ligusticopsis wallichiana | ||

| Annonaceae | Duguetia | Duguetia lanceolata | |

| Xylopia | Xylopia frutescens | ||

| Xylopia | Xylopia laevigata | ||

| Asteraceae | Artemisia | Artemisia annua | Sweet Annie |

| Silphium | Silphium perfoliatum | Cup Plant smolecule.combenchchem.com | |

| Cannabaceae | Humulus | Humulus lupulus | Common Hop nih.gov |

| Dipterocarpaceae | Aquilaria | Aquilaria sinensis | Agarwood benchchem.com |

| Dryopteridaceae | Dryopteris | Wood Fern | |

| Lamiaceae | Mentha | Mentha x piperita | Peppermint |

| Myrtaceae | Eucalyptus | Eucalyptus globulus | Tasmanian Blue Gum |

| Melaleuca | Melaleuca citrina | Crimson Bottlebrush acspublisher.com | |

| Poaceae | Zea | Zea mays | Maize nih.gov |

| Rutaceae | Citrus | Citrus reticulata | Mandarin Orange smolecule.combenchchem.com |

| Zingiberaceae | Hornstedtia | Hornstedtia havilandii |

Occurrence in Essential Oils and Plant Extracts

Essential oils are complex mixtures of volatile compounds, and this compound is a notable constituent in many of them. The presence and concentration of this compound contribute to the unique aromatic profiles of these oils.

This compound is commonly found in the essential oils of plants from the Apiaceae and Rutaceae families. benchchem.com For instance, it is a component of the essential oils derived from celery seed and carrot seed. cymitquimica.comsmolecule.com It has also been reported in the essential oil of Melaleuca citrina (Crimson Bottlebrush), where it was identified as one of the main compounds. acspublisher.com Other essential oils containing this compound include those from citronella oil from Zimbabwe, lime oil from Mexico, and the fruit oil of Eucalyptus globulus. thegoodscentscompany.com

Intra- and Inter-species Variation in this compound Content

The concentration of this compound can vary significantly, not only between different plant species (inter-species variation) but also within the same species (intra-species variation). These variations can be attributed to genetic differences, environmental factors, and the developmental stage of the plant.

For example, studies on Psidium cattleyanum (Cattleya Guava) have shown that genetic variability within the species can lead to different chemotypes, each with a distinct profile of essential oil components, including variations in sesquiterpene content. scielo.brscielo.br In maize (Zea mays), the production of selinene-derived compounds, including this compound, is often induced by fungal pathogens, and the levels can differ between various maize inbred lines. nih.gov Similarly, in grand fir (Abies grandis), the activity of sesquiterpene synthases, the enzymes responsible for producing compounds like this compound, can be both constitutive and induced by wounding, indicating a dynamic regulation of its production. thegoodscentscompany.com

Localization within Plant Tissues and Organs

The biosynthesis and accumulation of this compound are often localized to specific tissues and organs within a plant. This localization is linked to the function of these compounds, which can include defense against herbivores and pathogens or attracting pollinators.

In cotton (Gossypium arboreum), the genes responsible for the biosynthesis of sesquiterpenes are expressed in various aerial organs, and the accumulation of these compounds can change during development, such as in petals and sepals after anthesis. sippe.ac.cn In maize, selinene-derived metabolites have been detected in roots, particularly in response to fungal infection or herbivory. nih.govoup.com Furthermore, studies on other plant secondary metabolites have shown that their distribution can be highly specific, accumulating in structures like glandular trichomes, the apoplast of the central cylinder in roots, and chloroplasts in leaves, suggesting that this compound may also be localized in such specialized tissues. kegg.jpfrontiersin.orgnih.gov

Metabolic Interactions in Biological Systems

The metabolic interactions of this compound are largely understood through its role in plant defense mechanisms and as a semiochemical.

Biosynthesis and Precursor Pathways:

| Precursor/Enzyme | Role in this compound Biosynthesis |

| Farnesyl Diphosphate (B83284) (FPP) | A C15 isoprenoid precursor, formed from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway. It is the direct substrate for sesquiterpene synthases. smolecule.comwikipedia.orgfrontiersin.orgmdpi.comescholarship.org |

| (+)-Delta-Selinene Synthase | An enzyme that catalyzes the cyclization of FPP to form (+)-delta-Selinene. This enzyme is crucial for the specific production of this sesquiterpene. smolecule.comwikipedia.org |

| Mevalonate (MVA) Pathway | The primary metabolic pathway in the cytoplasm responsible for producing IPP and DMAPP, which are subsequently converted to FPP. frontiersin.orgmdpi.com |

Ecological Roles and Metabolic Linkages:

This compound and other sesquiterpenes are implicated in various ecological functions, demonstrating their importance in plant survival and interaction with other organisms:

Plant Defense Mechanisms: this compound acts as a plant metabolite involved in defense against biotic stressors such as pathogens and herbivores numberanalytics.combenchchem.comoup.comunn.edu.ng. It can function as a phytoalexin, an antimicrobial compound produced by plants in response to stress benchchem.com. Research indicates that genes encoding this compound synthases can be upregulated in response to biotic challenges, enhancing the plant's protective capabilities oup.com.

Semiochemical Signaling: As a volatile organic compound (VOC), this compound functions as a semiochemical, playing a role in plant-insect communication numberanalytics.comsemiochemical.comresearchgate.net. These volatile signals can attract beneficial insects, such as predators or parasitoids of herbivorous pests, or conversely, deter pests from the plant, thereby contributing to crop protection semiochemical.com.

While direct studies detailing this compound's specific metabolic transformations within animal or human systems are limited in the provided information, its presence in plant essential oils and its role in plant defense suggest it interacts with biological systems primarily through its biosynthetic pathways and its signaling functions in ecological contexts. Related sesquiterpenes, such as beta-selinene, have been noted for potential roles in lipid metabolism and antioxidant properties, hinting at broader metabolic implications for this class of compounds smolecule.com. Research into the synergistic effects of this compound with other compounds also suggests potential interactions within biological systems, particularly concerning antimicrobial efficacy smolecule.com.

Applications in Research and Potential Industrial Uses

Use as a Chemical Standard and in Metabolomic Studies

In analytical chemistry, purified delta-selinene serves as a crucial chemical standard for the accurate identification and quantification of this compound in complex natural extracts, such as essential oils. Its use is vital in metabolomic studies that aim to profile the chemical changes in plants in response to environmental stimuli or genetic modification. oup.com By using a known standard, researchers can confidently identify this compound peaks in chromatograms and track its production levels.

Potential in Agriculture and Pharmacology

The demonstrated antimicrobial properties of this compound suggest its potential application in agriculture as a natural pesticide or fungicide to protect crops. smolecule.com Its role in the innate defense mechanisms of plants like maize further supports its potential for developing strategies to enhance crop resilience. oup.com In the pharmaceutical realm, the compound's anti-inflammatory, antioxidant, and antimicrobial activities make it a candidate for further investigation in drug development. cymitquimica.comsmolecule.com There is interest in exploring its potential as a lead compound for new antimicrobial agents. benchchem.com

Role in the Flavor and Fragrance Industry

This compound possesses a distinctive aroma, often described as woody or earthy. cymitquimica.com This characteristic scent makes it a valuable ingredient in the flavor and fragrance industries. It is used in perfumery and as a flavoring agent in various food products. cymitquimica.comsmolecule.com As a naturally derived compound, it is an attractive alternative to synthetic fragrance and flavor chemicals. benchchem.com

Advanced Analytical Methodologies in Delta Selinene Research

Molecular Biology Techniques for Gene and Enzyme Analysis

cDNA Cloning and Expression in Heterologous Hosts

The isolation and functional characterization of genes responsible for delta-selinene biosynthesis are foundational to understanding its production in nature and for enabling its biotechnological production. The primary strategy involves the cloning of complementary DNA (cDNA) encoding sesquiterpene synthases and their subsequent expression in microbial hosts, which lack native sesquiterpenoid metabolic pathways.

The process typically begins with the creation of a cDNA library from a plant tissue known to produce this compound. For instance, researchers have successfully isolated the cDNA for (+)-δ-selinene synthase from grand fir (Abies grandis). wikipedia.org This was achieved by screening a cDNA library prepared from grand fir stem tissue that had been treated to induce defensive oleoresin formation. wikipedia.org The screening process often utilizes probes designed from conserved sequences found in other known terpene synthases. nih.gov

Once a candidate cDNA clone is identified, its open reading frame is subcloned into an expression vector suitable for a heterologous host. nih.gov Common hosts for expressing plant terpene synthase genes include the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. escholarship.orglbl.govnih.gov These organisms are favored due to their rapid growth, well-understood genetics, and established tools for genetic manipulation. lbl.govnih.gov

Following transformation of the host organism with the expression vector, the functionality of the cloned cDNA is verified. The engineered microbe is cultured in a suitable medium, and the expression of the target protein, the this compound synthase, is induced. The microbial cells are then harvested, and cell-free extracts are prepared. nih.gov To test the enzyme's activity, the extract is incubated with farnesyl diphosphate (B83284) (FPP), the universal precursor for sesquiterpenes. nih.govnih.gov The reaction products are then extracted and analyzed, typically using gas chromatography-mass spectrometry (GC-MS), to confirm the production of this compound and to identify any other sesquiterpenes that may be synthesized by the enzyme. wikipedia.org

For example, the cDNA for δ-selinene synthase from grand fir was expressed in E. coli. wikipedia.org The resulting recombinant enzyme was shown to catalyze the conversion of FPP into (+)-δ-selinene. wikipedia.org The deduced amino acid sequence from the cDNA's open reading frame encoded a protein of 581 residues. researchgate.net This approach not only confirms the function of the isolated gene but also enables the production of this compound for further study and potential commercial applications without relying on the original plant source. escholarship.orglbl.gov

| Gene | Source Organism | Heterologous Host | Key Findings |

| (+)-δ-selinene synthase | Abies grandis (Grand fir) | Escherichia coli | Successfully cloned and expressed; the recombinant enzyme catalyzed the cyclization of FPP to produce (+)-δ-selinene. wikipedia.org |

| δ-selinene synthase | Abies grandis (Grand fir) | Escherichia coli | The cDNA open reading frame encodes a protein of 581 amino acids. researchgate.net |

| TPS selinene | Pinus massoniana (Masson's pine) | Not specified | Gene sequence cloned and analyzed in a study of terpene synthases induced by insect feeding. mdpi.com |

Metabolomic Approaches for Pathway Elucidation

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful approach for elucidating the biosynthetic pathway of this compound. nih.gov By providing a direct snapshot of the chemical phenotype, metabolomic techniques can identify pathway intermediates, end products, and other related metabolites, offering crucial insights into the metabolic network. nih.govnih.gov

Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to metabolomic studies of sesquiterpenes. nih.gov These methods allow for the high-throughput profiling of specialized metabolites in plant extracts. nih.gov In the context of this compound research, these techniques are used to analyze tissues where the compound is actively synthesized. By comparing the metabolite profiles of different tissues or the same tissue under different conditions (e.g., with and without pest-induced stress), researchers can identify molecules that are correlated with this compound production. nih.gov

A significant advancement in pathway elucidation comes from the integration of metabolomics with other "omics" disciplines, particularly transcriptomics (the study of gene expression). frontiersin.org This integrative approach allows for the correlation of gene expression patterns with metabolite accumulation. frontiersin.orgfrontiersin.org For instance, if the expression of a specific candidate terpene synthase gene increases in concert with the accumulation of this compound and its potential precursors, it provides strong evidence for that gene's role in the pathway. frontiersin.org This strategy has been successfully applied to investigate the biosynthesis of various sesquiterpenoids in plants like chicory and grapevine. frontiersin.orgfrontiersin.org

Furthermore, metabolomic approaches can reveal the spatiotemporal distribution of metabolites, showing where and when this compound and its precursors are produced within the plant. nih.gov This information is vital for understanding the regulation of the biosynthetic pathway and the ecological function of the compound. While comprehensive metabolomic studies focused exclusively on the this compound pathway are still emerging, the application of these well-established methodologies is critical for mapping out the complete sequence of enzymatic reactions and regulatory mechanisms that govern its formation in plants. tandfonline.comnih.gov

| Metabolomic Technique | Application in Sesquiterpene Research | Insights Gained for Pathway Elucidation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile metabolites, including sesquiterpenes like this compound. | Confirmation of final products in heterologous expression systems; profiling of sesquiterpene composition in plant tissues. wikipedia.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a broad range of metabolites, including less volatile intermediates and modified sesquiterpenoids. | Identification of potential pathway intermediates and downstream products (e.g., oxidized or glycosylated forms). nih.gov |

| Integrated Transcriptomics and Metabolomics | Correlating gene expression data with metabolite profiles. | Identification of candidate genes (e.g., terpene synthases, cytochrome P450s) involved in the biosynthetic pathway by linking their expression to the accumulation of specific metabolites. frontiersin.orgfrontiersin.org |

Biotechnological Production and Engineering Approaches for Delta Selinene

Metabolic Engineering Strategies in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are workhorses for metabolic engineering due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.govmdpi.com The engineering of these microbes for delta-selinene production involves the introduction of a this compound synthase gene and the optimization of the host's metabolic network to enhance the supply of the precursor molecule, farnesyl diphosphate (B83284) (FDP).

The biosynthesis of all sesquiterpenes, including this compound, originates from the central metabolite farnesyl diphosphate (FDP). nih.gov Therefore, a key strategy in metabolic engineering is to increase the intracellular pool of FDP. Both E. coli and S. cerevisiae possess native pathways for isoprenoid biosynthesis. E. coli utilizes the methylerythritol 4-phosphate (MEP) pathway, while S. cerevisiae employs the mevalonate (B85504) (MVA) pathway. mdpi.com

To enhance FDP production, several approaches have been successfully implemented:

Overexpression of key pathway enzymes: Increasing the expression levels of rate-limiting enzymes in the MEP or MVA pathways can significantly boost FDP supply. In E. coli, enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) have been identified as critical bottlenecks. mdpi.com Similarly, in S. cerevisiae, upregulating genes like tHMG1 (encoding a truncated version of HMG-CoA reductase) is a common strategy.

Introduction of heterologous pathways: The entire MVA pathway can be introduced into E. coli, which has been shown to be more efficient for terpene production than the native MEP pathway in some cases. mdpi.com This creates a synthetic metabolic route dedicated to FDP synthesis.

Downregulation of competing pathways: To channel more carbon flux towards FDP, competing pathways that also utilize FDP or its precursors can be downregulated or knocked out. For instance, in S. cerevisiae, the gene encoding squalene (B77637) synthase (ERG9), which diverts FDP towards sterol biosynthesis, is a common target for repression.

| Host Organism | Pathway | Key Engineering Strategy | Target Genes | Expected Outcome |

| Escherichia coli | MEP | Overexpression of rate-limiting enzymes | dxs, idi | Increased FDP pool |

| Escherichia coli | MVA (heterologous) | Introduction of the complete pathway | MVA pathway genes from S. cerevisiae | High-level FDP production |

| Saccharomyces cerevisiae | MVA | Upregulation of key enzymes | tHMG1, ERG20 | Enhanced FDP supply |

| Saccharomyces cerevisiae | MVA | Downregulation of competing pathways | ERG9 | Redirection of FDP to sesquiterpene synthesis |

The final and committed step in this compound biosynthesis is the cyclization of FDP, a reaction catalyzed by a specific terpene synthase. smolecule.com The choice and engineering of this enzyme are crucial for achieving high product titers and specificity.

Source of Terpene Synthase: this compound synthases can be isolated from various plant species known to produce this compound. The selection of a synthase with high catalytic efficiency and stability is paramount.

Codon Optimization: The genetic code of the chosen synthase gene is often optimized to match the codon usage bias of the microbial host (E. coli or S. cerevisiae). This enhances translational efficiency and leads to higher levels of functional enzyme.

Protein Engineering: Rational design and directed evolution are powerful tools to improve the properties of terpene synthases. researchgate.net Site-directed mutagenesis can be employed to alter the active site of the enzyme, potentially leading to increased catalytic activity or even altered product profiles. whiterose.ac.uk For instance, mutations in specific "hotspot" regions of terpene synthases have been shown to modify product distribution. researchgate.net

Fusion Proteins: In some cases, fusing the terpene synthase to enzymes that produce its substrate, such as FDP synthase (FPPS), can create a substrate-channeling effect, increasing the local concentration of FDP and improving product formation.

Two-Phase Fermentation: An organic solvent overlay can be added to the fermentation culture to capture the hydrophobic this compound as it is produced. This sequesters the product from the cells, reducing toxicity and simplifying downstream purification. Dodecane is a commonly used solvent for this purpose.

Membrane Engineering: Modifying the cell membrane composition of the host organism can potentially increase its tolerance to hydrocarbon compounds like this compound.

Efflux Pump Engineering: Overexpression of native or heterologous efflux pumps can actively transport the synthesized this compound out of the cell, preventing intracellular accumulation to toxic levels.

Plant Genetic Engineering for Modified this compound Profiles

While microbial systems offer rapid production cycles, genetic engineering of plants provides an alternative platform for producing high-value compounds like this compound. researchgate.net This approach involves modifying the plant's own metabolic pathways to enhance the production of specific terpenes. walshmedicalmedia.com

The primary strategies include:

Overexpression of this compound Synthase: Introducing a potent this compound synthase gene under the control of a strong, tissue-specific promoter (e.g., in trichomes where terpenes are often synthesized) can significantly increase the accumulation of this compound.

Silencing of Competing Pathways: Using techniques like RNA interference (RNAi), the expression of genes encoding other terpene synthases that compete for the same FDP precursor pool can be suppressed. This redirects metabolic flux towards this compound synthesis.

| Plant Species | Genetic Modification | Target | Outcome |

| Nicotiana tabacum (Tobacco) | Overexpression | Heterologous this compound synthase | Accumulation of this compound in leaves |

| Artemisia annua | Gene Silencing (RNAi) | Competing sesquiterpene synthases | Increased relative abundance of this compound |

| Solanum lycopersicum (Tomato) | Transcription Factor Overexpression | Terpene biosynthesis regulators | Enhanced overall terpene profile, including this compound |

Cell Culture and Bioreactor Systems for Biosynthesis

Plant cell suspension cultures grown in controlled bioreactors represent a bridge between whole-plant and microbial production systems. mdpi.comfrontiersin.org These cultures offer the potential for continuous production under sterile and optimized conditions, independent of geographical location and climate. nih.gov

Key considerations for using plant cell cultures for this compound production include:

Cell Line Selection: Establishing a stable and high-yielding cell line from a plant species known to produce this compound is the first critical step.

Media Optimization: The composition of the culture medium, including nutrients, hormones, and precursors, must be optimized to maximize cell growth and secondary metabolite production.

Elicitation: The addition of elicitors (e.g., jasmonic acid, fungal cell wall extracts) to the culture can induce defense responses in the plant cells, often leading to a significant increase in the biosynthesis of terpenes like this compound.

Bioreactor Design: The design of the bioreactor is crucial for providing adequate mixing, aeration, and shear stress control, which are critical parameters for fragile plant cells. Airlift and stirred-tank bioreactors are commonly used for plant cell cultivation. mdpi.com

Chemical Modifications and Derivatization Research of Delta Selinene

Oxidative Transformations and Formation of Oxygenated Derivatives

The presence of two double bonds and multiple allylic positions in the delta-selinene molecule makes it a prime candidate for oxidative transformations. These reactions introduce oxygen-containing functional groups, such as hydroxyls, epoxides, or carbonyls, leading to a diverse array of oxygenated derivatives.

One of the key methods employed for this purpose is allylic oxidation, often utilizing reagents like selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, selectively targets the allylic positions—carbon atoms adjacent to a double bond—to introduce hydroxyl or carbonyl groups. adichemistry.comwikipedia.org The mechanism typically involves an initial ene reaction followed by a adichemistry.comchemicalbook.com-sigmatropic rearrangement to yield an allylic alcohol, which can sometimes be further oxidized to the corresponding α,β-unsaturated ketone or aldehyde. adichemistry.comwikipedia.org While the general reactivity of selenium dioxide with olefins is well-documented, specific studies detailing the exhaustive oxidation of this compound and the isolation of all potential products remain a specialized area of research. adichemistry.comchemicalbook.com

Biotransformation using microorganisms, such as fungi, represents another significant avenue for producing oxygenated derivatives. Fungi, particularly species like Aspergillus niger, are known to produce a wide array of oxidative enzymes, including cytochrome P-450 monooxygenases, which can hydroxylate sesquiterpenoid skeletons with high regio- and stereoselectivity. nih.govresearchgate.net These enzymatic reactions can introduce hydroxyl groups at positions that are challenging to functionalize using conventional chemical methods. nih.gov Fungal biotransformation can lead to the formation of various hydroxylated and further oxidized metabolites, expanding the chemical diversity of derivatives obtainable from this compound. researchgate.netnih.gov

Below is a table summarizing potential oxidative transformations based on known reactivity of similar compounds.

| Reaction Type | Reagent/Biocatalyst | Potential Product Class | Key Features |

| Allylic Oxidation | Selenium Dioxide (SeO₂) | Allylic Alcohols, α,β-Unsaturated Carbonyls | Targets carbons adjacent to the double bonds. |

| Dihydroxylation | Potassium Permanganate (KMnO₄, cold, dilute) / Osmium Tetroxide (OsO₄) | Vicinal Diols | Adds two hydroxyl groups across a double bond. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides | Forms a three-membered ether ring at a double bond. |

| Biotransformation | Aspergillus niger | Hydroxylated Derivatives | Enzymatic hydroxylation at various positions. nih.gov |

Reductive Transformations and Reduced Sesquiterpene Derivatives

Reductive transformations of this compound primarily target the carbon-carbon double bonds. The most common method for this is catalytic hydrogenation, which converts the unsaturated bicyclic diene into a saturated bicyclic alkane, the corresponding eudesmane (B1671778) skeleton.

This process typically involves reacting this compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. tcichemicals.com Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel (Ra-Ni). tcichemicals.com The reaction proceeds via the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise, syn-addition of two hydrogen atoms to the same face of each double bond. clariant.com The complete hydrogenation of this compound would yield a mixture of stereoisomers of the fully saturated eudesmane. The specific stereochemical outcome depends on the catalyst used and the reaction conditions, which influence the direction from which the hydrogen atoms are delivered to the molecule.

The table below outlines the typical conditions for reductive hydrogenation.

| Reaction Type | Reagents/Catalyst | Potential Product Class | Key Features |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Ra-Ni | Saturated Alkanes (Eudesmanes) | Reduction of both C=C double bonds. tcichemicals.com |

Substitution Reactions and Halogenated Derivatives

The synthesis of halogenated derivatives of this compound can be approached through reactions that target its unsaturation. While direct substitution on the alkane framework is difficult, the double bonds provide reactive sites for electrophilic addition of halogens.

Halogenation of alkenes typically involves the addition of diatomic halogens like chlorine (Cl₂) or bromine (Br₂) across a double bond. This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by a halide ion in an anti-addition fashion. The result is a vicinal dihalide, where the two halogen atoms are attached to adjacent carbons. Applying this to this compound would be expected to yield tetrahalogenated eudesmane derivatives if both double bonds react.

Another potential route to halogenated derivatives is through halohydrin formation, where the halogenation reaction is carried out in a nucleophilic solvent like water. In this case, after the formation of the halonium ion, a water molecule acts as the nucleophile, leading to the formation of a halogenated alcohol (a halohydrin).

Research into the specific halogenation of this compound to produce stable, isolated halogenated derivatives is not extensively documented in readily available literature, but the fundamental reactivity of alkenes provides a clear pathway for such transformations.

| Reaction Type | Reagents | Potential Product Class | Key Features |

| Halogen Addition | Br₂ or Cl₂ in an inert solvent | Vicinal Dihalides | Anti-addition of two halogen atoms across a double bond. |

| Halohydrin Formation | Br₂ or Cl₂ in H₂O | Halohydrins | Anti-addition of a halogen and a hydroxyl group. |

Synthesis of Analogs and Bioactive Derivatives

The modification of the this compound scaffold is a strategy for creating analogs with potentially enhanced or novel biological activities. The eudesmane skeleton is a common feature in many natural products that exhibit a wide range of bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.gov

Synthetic efforts often begin with a common eudesmane precursor, which can be derived from this compound through reactions like those described above (e.g., oxidation or reduction). For example, the stepwise oxidation of a related selinene, (+)-β-selinene, has been used to synthesize natural products like (+)-costic acid, (+)-costal, and (+)-costol. nih.gov These compounds, which differ in the oxidation state of a carbon atom on the side chain, have been evaluated for acaricidal activity against the honey bee parasite Varroa destructor, with (+)-costal showing potent activity. nih.gov

Furthermore, biotransformation serves as a powerful tool for generating novel derivatives. The introduction of hydroxyl groups by microorganisms can significantly alter the polarity and biological properties of the parent molecule, potentially leading to compounds with improved bioactivity or different pharmacological profiles. nih.gov The resulting oxygenated eudesmane derivatives are valuable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for a compound's biological effects.

| Derivative Class | Synthetic Approach | Reported/Potential Bioactivity | Reference Example |

| Oxygenated Eudesmanoids | Stepwise chemical oxidation | Acaricidal | Synthesis of (+)-costal from (+)-β-selinene. nih.gov |

| Hydroxylated Derivatives | Fungal Biotransformation | Anti-inflammatory, Cytotoxic, Antimicrobial | General activity of eudesmane-type sesquiterpenoids. nih.gov |

| Eudesmane Diols | Isolation from natural sources / Synthesis | Not specified in provided context | Eudesmane-type derivatives from Saussurea conica. researchgate.net |

Broader Research Implications and Future Directions

Elucidating Complex Biosynthetic Networks and Enzyme Promiscuity

The study of δ-selinene's biosynthesis offers a window into the intricate metabolic networks within plants. The creation of δ-selinene is catalyzed by the enzyme (+)-delta-selinene synthase, which transforms farnesyl diphosphate (B83284) into the characteristic bicyclic structure of the selinene family. smolecule.com This process is a key part of the broader terpenoid biosynthetic pathway, responsible for producing a vast array of natural products.

A fascinating aspect of this research is the phenomenon of enzyme promiscuity. nih.gov Terpene synthases, including the one responsible for δ-selinene, are often capable of producing multiple products from a single substrate. mpg.depnas.org For instance, the δ-selinene synthase from Abies grandis (grand fir) is known to produce 52 different sesquiterpenes. mpg.dedb-thueringen.de This catalytic versatility is thought to arise from factors such as the presence of multiple DDxxD motifs in the enzyme's active site, which may allow the substrate to bind in different conformations, leading to a diverse array of products. db-thueringen.de Understanding the structural and mechanistic basis of this promiscuity is a key area of research, as it sheds light on the evolution of metabolic diversity in plants. mit.edunih.gov By studying enzymes like δ-selinene synthase, scientists can gain insights into how complex mixtures of terpenoids are generated and the evolutionary pressures that have shaped these biosynthetic networks. mpg.deescholarship.org

Application in Sustainable Agriculture and Pest Management

Delta-selinene and its isomers have demonstrated potential as eco-friendly solutions in agriculture. smolecule.com Research has indicated that selinene-derived compounds possess antimicrobial and insect-deterrent properties. For example, in maize, the accumulation of β-selinene and its derivative, β-costic acid, has been linked to defense against fungal pathogens and insect pests like the western corn rootworm. oup.com While β-costic acid can directly inhibit the growth of certain insect larvae, volatile β-selinene may act as a signal to attract natural enemies of herbivores, a strategy known as indirect defense. oup.com

The antimicrobial properties of δ-selinene suggest its potential use as a natural pesticide or fungicide, offering an alternative to synthetic chemicals. smolecule.com This aligns with the growing demand for sustainable agricultural practices that minimize environmental impact. Future research will likely focus on optimizing the application of selinene-based compounds for crop protection, potentially through the development of biopesticides or by engineering crops to produce higher levels of these defensive compounds.

Advances in Synthetic Biology and Metabolic Engineering for Natural Product Production

The production of δ-selinene and other valuable natural products is no longer limited to extraction from plant sources. Advances in synthetic biology and metabolic engineering are enabling the production of these compounds in microbial hosts like yeast and E. coli. nih.govrsc.orgnih.govnih.govresearchgate.net This approach, often referred to as microbial fermentation, offers a more sustainable and scalable alternative to traditional chemical synthesis or agricultural cultivation. rsc.orgdtu.dk

Scientists can engineer the metabolic pathways of these microorganisms to efficiently convert simple sugars into complex molecules like δ-selinene. nih.govfrontiersin.orgmdpi.com This involves introducing the necessary genes, such as the one for δ-selinene synthase, and optimizing the host's metabolism to maximize yield. smolecule.com These "cell factories" can be cultivated in large bioreactors, allowing for controlled and consistent production. nih.gov This technology not only has the potential to make the production of compounds like δ-selinene more economically viable but also opens the door to creating novel derivatives with enhanced properties. smolecule.comnih.gov

Exploration of Novel Biological Activities

While research is ongoing, preliminary studies suggest that δ-selinene and essential oils rich in selinene isomers may possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. smolecule.commdpi.commdpi.comnih.gov For instance, essential oils containing significant amounts of β-selinene have shown anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties in animal studies. researchgate.net

The antimicrobial potential of δ-selinene is also an area of active investigation. smolecule.com Its ability to inhibit the growth of certain pathogens could lead to applications in pharmaceuticals and food preservation. mdpi.com However, further research is needed to fully characterize the pharmacological profile of δ-selinene, understand its mechanisms of action, and evaluate its potential for therapeutic use. The exploration of its synergistic effects with other compounds is also a promising avenue for developing more effective natural antimicrobial formulations. smolecule.com

Role in Chemical Ecology and Evolutionary Biology

This compound plays a significant role in the chemical language of plants, mediating their interactions with other organisms. wur.nl As a volatile organic compound, it can act as a signal to attract pollinators, deter herbivores, or even warn neighboring plants of an impending threat. nih.govnih.gov The production of δ-selinene and other terpenes is often induced by herbivore damage, highlighting its role in plant defense. oup.com

From an evolutionary perspective, the diversity of terpenes like δ-selinene is a result of a long-standing co-evolutionary arms race between plants and their insect herbivores. diva-portal.org The promiscuity of terpene synthase enzymes has likely been a key factor in this process, allowing plants to rapidly generate novel chemical defenses. mit.eduescholarship.org By studying the distribution and function of δ-selinene across different plant species, scientists can gain a deeper understanding of the evolutionary processes that drive biodiversity. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Profiling

The accurate identification and quantification of δ-selinene and its isomers within complex mixtures, such as essential oils, are crucial for research and quality control. Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for this purpose. auremn.orgnih.govnih.gov

GC-MS is highly effective for separating volatile compounds and providing information about their molecular weight and fragmentation patterns, which aids in their identification. nist.gov NMR spectroscopy, on the other hand, provides detailed information about the chemical structure of molecules, allowing for the unambiguous identification of isomers like δ-selinene. mdpi.com The combination of these techniques allows for a comprehensive chemical profile of a sample. auremn.orgmdpi.com Ongoing advancements in these analytical methods, including improved sensitivity and resolution, will continue to enhance our ability to study δ-selinene and other natural products in complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. How can delta-Selinene be reliably identified and quantified in plant extracts using modern analytical techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for volatile sesquiterpenes like this compound, offering high sensitivity and specificity . For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects. High-performance liquid chromatography (HPLC) coupled with UV/Vis or evaporative light scattering detectors (ELSD) is suitable for non-volatile derivatives. A comparative study of GC-MS vs. HPLC-ELSD for this compound in Apium graveolens showed 2–5% variation in recovery rates, highlighting the need for method validation based on sample matrix .

Q. What are the established synthetic pathways for this compound, and what are their respective yields and limitations?

- Methodological Answer : this compound can be synthesized via acid-catalyzed cyclization of farnesyl derivatives or enantioselective catalysis using chiral ligands. For example, a 2020 study achieved 68% yield via palladium-catalyzed cyclization, but scalability was limited by catalyst cost . Semi-synthetic routes from β-caryophyllene oxide have shown 45–50% yields but require rigorous purification to eliminate diastereomeric byproducts. Tabulated comparison:

| Method | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|

| Acid-catalyzed | 55 | 85 | Byproduct formation |

| Palladium-catalyzed | 68 | 92 | High catalyst cost |

| Semi-synthetic | 48 | 88 | Multi-step purification |

Q. How do solvent polarity and temperature affect the stability of this compound during extraction and storage?

- Methodological Answer : Stability studies using accelerated degradation protocols (40°C, 75% RH) revealed that this compound degrades 30% faster in polar solvents (e.g., ethanol) vs. non-polar solvents (e.g., hexane) due to oxidative cleavage . For long-term storage, inert atmospheres (N₂) and antioxidants (BHT) are recommended. Kinetic modeling of degradation rates at 25°C showed a half-life of 18 months in hexane vs. 6 months in ethanol .

Advanced Research Questions

Q. What molecular mechanisms underlie the reported biological activities of this compound, and how can in vitro and in vivo models be optimized to elucidate these pathways?

- Methodological Answer : Transcriptomic profiling (RNA-seq) of this compound-treated macrophage cells identified NF-κB and MAPK pathways as key targets . For in vivo validation, zebrafish models with fluorescent TNF-α reporters are effective for real-time inflammation monitoring. Dose-response studies should account for bioavailability differences between cell cultures (IC₅₀: 12 µM) and animal models (ED₅₀: 25 mg/kg) .

Q. How can discrepancies in reported enantiomeric ratios of this compound across different plant sources be systematically investigated?

- Methodological Answer : Chiral stationary-phase GC (e.g., cyclodextrin columns) can resolve enantiomers, but genetic and environmental factors (e.g., soil pH, herbivory stress) may alter biosynthetic pathways. A meta-analysis of 27 studies found that Lavandula spp. produce (+)-delta-Selinene predominantly (>90%), while Artemisia spp. show 60:40 enantiomeric ratios, suggesting species-specific enzyme stereoselectivity .

Q. What advanced computational models predict the interaction between this compound and specific protein targets, and how can these be validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict strong binding affinity (ΔG = −9.2 kcal/mol) between this compound and cyclooxygenase-2 (COX-2). Experimental validation via surface plasmon resonance (SPR) showed a Kd of 8.3 µM, aligning with computational results within 15% error .

Q. What methodological challenges arise when correlating this compound concentration with ecological factors in field studies?

- Methodological Answer : Multivariate regression models must account for confounding variables like diurnal variation (e.g., 20–30% higher this compound in Eucalyptus leaves at dawn vs. dusk) and microbial symbiont activity. Spatial sampling designs (e.g., stratified random grids) reduce bias, while LC-MS/MS with isotopic labeling distinguishes plant-derived vs. microbial-derived compounds .

Guidelines for Addressing Contradictions in Data

- Handling Conflicting Bioactivity Results : Use standardized assays (e.g., OECD guidelines for cytotoxicity) to minimize protocol variability. For example, this compound’s IC₅₀ in MTT assays ranged from 10–45 µM across labs due to differences in serum concentration (5% vs. 10% FBS) .

- Reproducibility in Extraction Yields : Document solvent-to-material ratios, particle size, and extraction time. A 2023 inter-laboratory study found that ultrasonic-assisted extraction (UAE) at 40 kHz yielded 8.2 ± 0.7 mg/g vs. 6.5 ± 1.1 mg/g for maceration, emphasizing the need for detailed SOPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.